molecular formula C19H19FN4O2S B4574481 2-({4-ethyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide

2-({4-ethyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide

Cat. No.: B4574481
M. Wt: 386.4 g/mol
InChI Key: LIRRVDDTGYGDAO-UHFFFAOYSA-N
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Description

2-({4-ethyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique chemical structure, which includes a triazole ring, a phenylacetamide group, and a fluorophenoxy moiety.

Scientific Research Applications

2-({4-ethyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-ethyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide typically involves multiple steps. One common method includes the reaction of 4-ethyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol with N-phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-({4-ethyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylacetamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at elevated temperatures.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-({4-ethyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or microbial growth. The pathways involved in these effects are often related to the modulation of enzyme activity and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • **2-({4-ethyl-5-[(2-fluorophenoxy)methyl]-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide
  • **4-ethyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Uniqueness

Compared to similar compounds, 2-({4-ethyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenoxy moiety, in particular, enhances its binding affinity to certain molecular targets, making it more effective in its applications .

Properties

IUPAC Name

2-[[4-ethyl-5-[(4-fluorophenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O2S/c1-2-24-17(12-26-16-10-8-14(20)9-11-16)22-23-19(24)27-13-18(25)21-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIRRVDDTGYGDAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-({4-ethyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide
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2-({4-ethyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide
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2-({4-ethyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide

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